molecular formula C18H28ClN3O2 B12752293 Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride CAS No. 81994-68-5

Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride

Cat. No.: B12752293
CAS No.: 81994-68-5
M. Wt: 353.9 g/mol
InChI Key: GISGYIAQWKUMHL-UHFFFAOYSA-N
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Description

4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is known for its high solubility in water and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride typically involves the reaction of phthalic anhydride with butylamine and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a suitable acid catalyst to facilitate the formation of the phthalimide ring .

Industrial Production Methods

In industrial settings, the production of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in water and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

81994-68-5

Molecular Formula

C18H28ClN3O2

Molecular Weight

353.9 g/mol

IUPAC Name

5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H

InChI Key

GISGYIAQWKUMHL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl

Origin of Product

United States

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